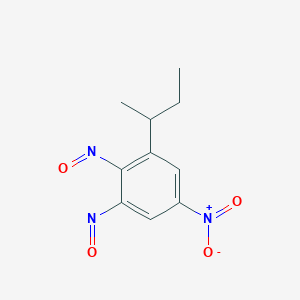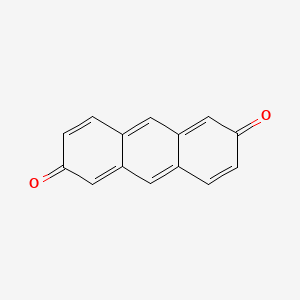![molecular formula C17H18N4O B14591880 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one CAS No. 61068-69-7](/img/structure/B14591880.png)
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one is a chemical compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one typically involves the reaction of acridine derivatives with triazene compounds under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
化学反応の分析
Types of Reactions
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized acridine derivatives, while reduction reactions may produce reduced acridine derivatives .
科学的研究の応用
3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives and as a reagent in various chemical reactions.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one involves its interaction with specific molecular targets and pathways within cells. The compound may bind to nucleic acids, proteins, or other cellular components, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
- 9-Carboxyacridine
- 9-Methylacridine
- 9-Aminoacridine
- Acridine-based thiosemicarbazones
Comparison
Compared to similar compounds, 3-[(1E)-3-Methyl-3-propyltriaz-1-en-1-yl]acridin-9(10H)-one exhibits unique structural features that may confer distinct chemical and biological properties.
特性
CAS番号 |
61068-69-7 |
|---|---|
分子式 |
C17H18N4O |
分子量 |
294.35 g/mol |
IUPAC名 |
3-[[methyl(propyl)amino]diazenyl]-10H-acridin-9-one |
InChI |
InChI=1S/C17H18N4O/c1-3-10-21(2)20-19-12-8-9-14-16(11-12)18-15-7-5-4-6-13(15)17(14)22/h4-9,11H,3,10H2,1-2H3,(H,18,22) |
InChIキー |
ZANNPMXXZPSRSK-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)N=NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


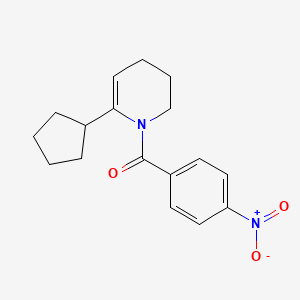

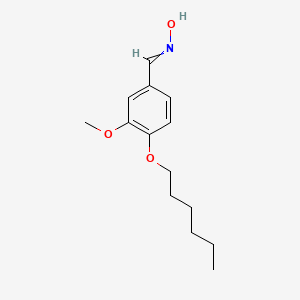
![2-{[(4-Bromophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B14591818.png)
![2-[4-(Chloromethanesulfonyl)-2-nitroanilino]ethane-1-thiol](/img/structure/B14591825.png)
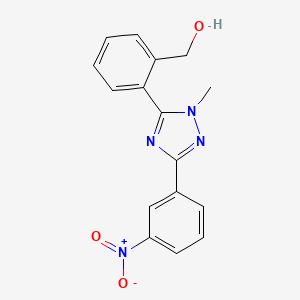
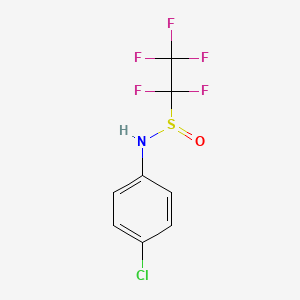
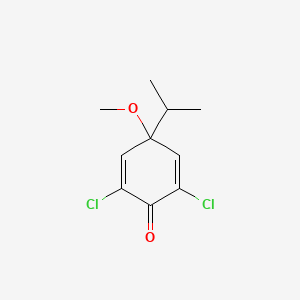

![1-{[(5-Chlorothiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14591842.png)
![1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine](/img/structure/B14591849.png)
